molecular formula C23H19BrN6O3 B2554902 (Z)-2-amino-3-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]but-2-enedinitrile CAS No. 497060-05-6

(Z)-2-amino-3-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]but-2-enedinitrile

Cat. No. B2554902
CAS RN: 497060-05-6
M. Wt: 507.348
InChI Key: PJRJIWAESOZSJE-FITWZQOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(Z)-2-amino-3-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]but-2-enedinitrile” is a complex organic molecule. It has a molecular formula of C23H19BrN6O3 . This compound is related to the class of quinazolinones and quinazolines, which are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include an amino group, a methoxy group, a bromo group, and a nitrile group. The presence of these functional groups can greatly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of polar functional groups like the amino and nitrile groups could influence its solubility in polar solvents .

Scientific Research Applications

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by related compounds, this compound could potentially have interesting biological properties that could be explored .

properties

IUPAC Name

(Z)-2-amino-3-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN6O3/c1-29-19(22(24)23(31)30(29)16-6-4-3-5-7-16)14-33-20-9-8-15(10-21(20)32-2)13-28-18(12-26)17(27)11-25/h3-10,13H,14,27H2,1-2H3/b18-17-,28-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRJIWAESOZSJE-TXYHCXSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=NC(=C(C#N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=N/C(=C(/C#N)\N)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-amino-3-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]but-2-enedinitrile

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